[3-(Propan-2-yloxy)oxolan-3-yl]methanamine
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Overview
Description
[3-(Propan-2-yloxy)oxolan-3-yl]methanamine, also known by its IUPAC name (3-isopropoxytetrahydrofuran-3-yl)methanamine, is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a propan-2-yloxy group and a methanamine group.
Preparation Methods
The synthesis of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine involves several steps. One common synthetic route includes the reaction of 3-hydroxytetrahydrofuran with isopropyl bromide in the presence of a base to form 3-(propan-2-yloxy)tetrahydrofuran. This intermediate is then reacted with methanamine under suitable conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[3-(Propan-2-yloxy)oxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Propan-2-yloxy)oxolan-3-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [3-(Propan-2-yloxy)oxolan-3-yl]methanamine include:
[3-(Methoxy)oxolan-3-yl]methanamine: Differing by the substitution of a methoxy group instead of a propan-2-yloxy group.
[3-(Ethoxy)oxolan-3-yl]methanamine: Featuring an ethoxy group in place of the propan-2-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
(3-propan-2-yloxyoxolan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQBOKXLKRJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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